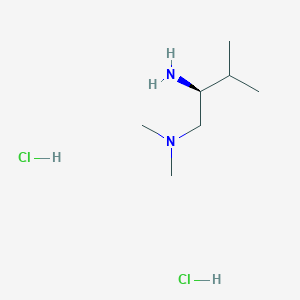
S-N,N,3-triMethylbutane-1,2-diaMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-N,N,3-triMethylbutane-1,2-diaMine is a chemical compound with the molecular formula C7H18N2 It is characterized by the presence of two amine groups attached to a butane backbone, with three methyl groups providing additional structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-N,N,3-triMethylbutane-1,2-diaMine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by further functionalization to introduce the desired methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors or batch processing. These methods ensure consistent quality and yield of the compound, which is essential for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
S-N,N,3-triMethylbutane-1,2-diaMine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated derivatives .
Applications De Recherche Scientifique
S-N,N,3-triMethylbutane-1,2-diaMine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which S-N,N,3-triMethylbutane-1,2-diaMine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-N,N,3-triMethylbutane-1,2-diaMine include:
- N,N-Dimethylbutane-1,2-diamine
- N,N-Diethylbutane-1,2-diamine
- N,N-Dipropylbutane-1,2-diamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of three methyl groups, which can significantly influence its chemical reactivity and interactions with other molecules. This structural feature makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
(2S)-1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDXJRMHGZPKD-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-9-methyl-3,9-diazabicyclo[3.3.2]decan-10-one;dihydrochloride](/img/structure/B8127213.png)
![(1S,4R)-1-ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8127214.png)
![(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B8127221.png)
![3-[(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-yl]propan-1-amine](/img/structure/B8127238.png)
![[trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride](/img/structure/B8127252.png)

![2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B8127266.png)



![[trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanyl]amine trihydrochloride](/img/structure/B8127282.png)
![(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate](/img/structure/B8127290.png)

